molecular formula C14H17NO2 B2396611 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate CAS No. 71043-64-6

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Cat. No. B2396611
CAS RN: 71043-64-6
M. Wt: 231.295
InChI Key: PDPJYLYRJOHRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” is a chemical compound with the molecular formula C14H17NO2 . It is also known by its CAS number 71043-64-6 .


Molecular Structure Analysis

The molecular structure of “2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” is represented by the formula C14H17NO2 . Unfortunately, the specific details about the molecular structure are not available in the search results.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” include the condensation of aniline with acetone . This reaction is facilitated by heterogeneous catalysis, using metal-exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” include its molecular formula (C14H17NO2) and its CAS number (71043-64-6) . Unfortunately, the specific details about the physical and chemical properties are not available in the search results.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the synthesis of derivatives of 1,2-dihydroquinoline, which includes 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate, showing promising antibacterial activity against both gram-positive and gram-negative bacteria. The synthesis process involved spectral data and elemental analysis to characterize these compounds, indicating their potential in developing new antibacterial agents (Sri et al., 2014).

Antitrypanosomal Activity

This compound has been evaluated for its antitrypanosomal activity, showing significant in vitro efficacy against Trypanosoma brucei rhodesiense. Derivatives of this compound have demonstrated nanomolar IC50 values and high selectivity indexes, indicating their potential as trypanocidal agents. One particular study highlighted a derivative's ability to extend the lifespan of T. b. brucei-infected mice, suggesting its potential application in treating human African trypanosomiasis (Fotie et al., 2010).

Catalytic Synthesis

The compound has been used in the synthesis of 1,2-dihydroquinoline derivatives via catalytic reactions. One study described a mild and efficient process for synthesizing 2,2,4-trimethyl-1,2-dihydroquinolines using ytterbium(III) triflate as a catalyst in ionic liquids, highlighting the environmentally friendly nature of this method due to the ease of catalyst recovery and reuse (Li et al., 2006).

Environmental Impact and Material Science

Interestingly, this compound was identified as a cause for the blue discoloration of prehistoric lithic artifacts stored in a museum, attributed to its degradation from rubber stabilizers used in storage materials. This discovery underlines the compound's unexpected interactions and effects on cultural heritage materials, providing a unique insight into the challenges of materials science and conservation (Tapparo et al., 2011).

Future Directions

The future directions for the research and development of “2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” and its derivatives could include the development of more efficient and less hazardous synthesis methods . Additionally, further exploration of their pharmacological properties could lead to new therapeutic applications .

properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9-8-14(3,4)15-13-6-5-11(7-12(9)13)17-10(2)16/h5-8,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPJYLYRJOHRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.